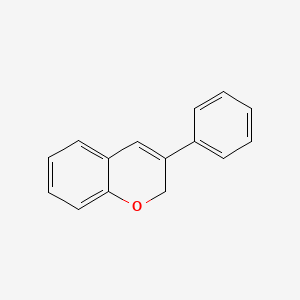
3-Phenyl-2H-chromene
Übersicht
Beschreibung
3-Phenyl-2H-chromene, also known as this compound, is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Activities
3-Phenyl-2H-chromene derivatives have been investigated for various biological activities, including anticancer, antimicrobial, antidiabetic, and antileishmanial properties.
Anticancer Activity
Several studies have reported the anticancer potential of this compound derivatives:
- A study identified a small library of 2-amino-4-aryl-3-cyano-4H-chromenes that exhibited potent cytotoxicity against multiple human tumor cell lines. The most active compound demonstrated an IC50 value of less than 1 μM against six cancer cell lines, showcasing the structural importance of substitutions on the chromene scaffold for enhancing antitumor activity .
- Another investigation focused on a novel class of substituted chromenes that showed significant inhibitory effects on nuclear factor kappa B (NF-kB), a key regulator in cancer cell proliferation. The modified chromenes displayed superior antiproliferative profiles compared to their parent compounds .
Antimicrobial Properties
The antimicrobial efficacy of 3-phenyl-2H-chromenes has also been documented:
- Research on hydrazone derivatives based on 2H-chromenes revealed promising activity against Leishmania major, with specific chloro-substituted derivatives exhibiting effective leishmanicidal activity at non-cytotoxic concentrations .
Antidiabetic and Anticholinesterase Activities
3-Phenyl-2H-chromenes have shown potential in managing diabetes and neurodegenerative diseases:
- Compounds derived from this scaffold have been evaluated for their ability to inhibit enzymes related to diabetes and Alzheimer's disease, indicating their multifaceted therapeutic potential .
Structure–Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of 3-phenyl-2H-chromenes is crucial for optimizing their biological activities:
- A study conducted SAR analysis on various analogues to elucidate the molecular determinants that enhance enzyme inhibition and parasite growth inhibition against T. cruzi and T. brucei. This analysis highlighted specific functional groups that significantly impacted biological activity, paving the way for more effective drug design .
Synthesis and Green Chemistry Approaches
The synthesis of 3-phenyl-2H-chromenes has evolved with the adoption of greener methodologies:
- Recent advancements include one-pot synthesis protocols that utilize environmentally friendly conditions, such as water as a solvent, enhancing yield while minimizing toxic waste .
Case Studies and Recent Research Findings
Recent research has provided insights into the applications of this compound in drug discovery:
Eigenschaften
CAS-Nummer |
6054-00-8 |
|---|---|
Molekularformel |
C15H12O |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
3-phenyl-2H-chromene |
InChI |
InChI=1S/C15H12O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-10H,11H2 |
InChI-Schlüssel |
CNNBJLXLTIKXGJ-UHFFFAOYSA-N |
SMILES |
C1C(=CC2=CC=CC=C2O1)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C3=CC=CC=C3 |
Key on ui other cas no. |
6054-00-8 |
Synonyme |
3(2H)-isoflavene |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













